molecular formula C14H10N2O3 B8518790 2-(Benzyloxy)-6-nitrobenzonitrile CAS No. 1591-33-9

2-(Benzyloxy)-6-nitrobenzonitrile

Cat. No.: B8518790
CAS No.: 1591-33-9
M. Wt: 254.24 g/mol
InChI Key: WAKYNMMDKOTQDY-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-nitrobenzonitrile is a nitrile-substituted aromatic compound of interest in chemical synthesis and pharmaceutical research. With the molecular formula C14H10N2O3 and a molecular weight of 254.24 g/mol, this compound features a benzyloxy group and a nitro group on its benzonitrile core structure . This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. While direct application data for this specific isomer is limited, its structural features are highly relevant in drug discovery. The benzonitrile moiety is a stable and versatile functional group in pyrolysis and is a common scaffold in medicinal chemistry . Furthermore, the benzyloxy pharmacophore is a recognized structural feature in the development of potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key therapeutic target for neurodegenerative disorders such as Parkinson's disease . Research on compounds containing this pharmacophore has demonstrated high permeability and significant central nervous system (CNS) bioavailability, making them promising candidates for neuropharmacological research . As such, this compound serves as a versatile building block for researchers, particularly in the design and synthesis of novel bioactive molecules for investigative purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1591-33-9

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

2-nitro-6-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H10N2O3/c15-9-12-13(16(17)18)7-4-8-14(12)19-10-11-5-2-1-3-6-11/h1-8H,10H2

InChI Key

WAKYNMMDKOTQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 2-(Benzyloxy)-6-nitrobenzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
This compound C₁₄H₁₀N₂O₃ 254.24 Benzyloxy, Nitro Not provided High polarity; potential precursor for amine synthesis via nitro reduction .
2-Chloro-6-(phenylmethoxy)benzonitrile C₁₄H₁₀ClNO 243.69 Benzyloxy, Chloro 92161-40-5 Chloro substituent enhances electrophilic substitution reactivity; used in cross-coupling reactions .
2-(Benzyloxy)-6-methoxybenzonitrile C₁₅H₁₃NO₂ 239.27 Benzyloxy, Methoxy Not provided Methoxy group improves solubility; intermediate in drug synthesis .
2-Chloro-6-methylbenzonitrile C₈H₆ClN 151.59 Chloro, Methyl Not provided Compact structure; utilized in ligand design and material science .

Preparation Methods

Synthesis of 2-Chloro-6-nitrobenzonitrile

The precursor 2-chloro-6-nitrobenzonitrile is synthesized via nitration of 2-chlorobenzonitrile. The nitration regioselectivity is governed by the electron-withdrawing nitrile group (meta-directing) and the chlorine substituent (ortho/para-directing). Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at the para position relative to chlorine, yielding 2-chloro-6-nitrobenzonitrile.

Reaction Conditions :

  • Nitrating Agent : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C.

  • Yield : ~65–70% after recrystallization from ethanol.

Benzyloxy Substitution

The chlorine atom at position 2 is displaced by a benzyloxy group via nucleophilic aromatic substitution (SNAr). This reaction requires activation of the aromatic ring through electron-withdrawing groups (EWGs) and a polar aprotic solvent to stabilize the transition state.

Procedure :

  • Substrate : 2-Chloro-6-nitrobenzonitrile (1.0 equiv).

  • Nucleophile : Benzyl alcohol (2.0 equiv) deprotonated with NaH (2.2 equiv) in dimethyl sulfoxide (DMSO).

  • Conditions : Stirred at 80°C for 12–16 hours under nitrogen.

  • Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 75–80%.
Mechanistic Insight : The nitro and nitrile groups activate the ring, facilitating the formation of a Meisenheimer complex intermediate. The benzyloxide ion attacks the electron-deficient carbon, displacing chloride.

Nitro Group Displacement in 2,6-Dinitrobenzonitrile

Preparation of 2,6-Dinitrobenzonitrile

2,6-Dinitrobenzonitrile is synthesized via di-nitration of benzonitrile. However, the meta-directing nitrile group complicates achieving the 2,6-dinitro isomer. Alternative routes include nitration of 2-nitrobenzonitrile under vigorous conditions, though this often yields 3,5-dinitrobenzonitrile as the major product.

Challenges :

  • Low regioselectivity (<20% 2,6-isomer).

  • Requires chromatographic separation.

Substitution of a Nitro Group

Despite the poor leaving group ability of nitro groups, the patent literature demonstrates that strong bases in DMSO can facilitate substitution.

Procedure :

  • Substrate : 2,6-Dinitrobenzonitrile (1.0 equiv).

  • Nucleophile : Benzyl alcohol (3.0 equiv) with NaH (3.0 equiv) in DMSO.

  • Conditions : Heated at 100°C for 24 hours.

  • Workup : Diluted with water, filtered, and recrystallized from toluene.

Yield : 50–55%.
Key Observation : The reaction proceeds via a radical intermediate or an elimination-addition pathway, as classical SNAr mechanisms are unlikely due to the absence of a strong electron-withdrawing group adjacent to the nitro substituent.

Sequential Benzylation and Nitration

Protection of 2-Hydroxybenzonitrile

2-Hydroxybenzonitrile is benzylated using benzyl bromide under basic conditions to yield 2-benzyloxybenzonitrile.

Procedure :

  • Substrate : 2-Hydroxybenzonitrile (1.0 equiv).

  • Alkylating Agent : Benzyl bromide (1.2 equiv) with K₂CO₃ (2.0 equiv) in acetone.

  • Conditions : Reflux for 8 hours.

  • Yield : 85–90% after solvent evaporation.

Regioselective Nitration

Nitration of 2-benzyloxybenzonitrile requires careful control to direct the nitro group to position 6. The benzyloxy group (ortho/para-directing) and nitrile (meta-directing) compete, but para-nitration dominates due to steric hindrance at the ortho position.

Procedure :

  • Substrate : 2-Benzyloxybenzonitrile (1.0 equiv).

  • Nitrating Agent : Acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) at 0°C.

  • Yield : 60–65% after column chromatography.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.15 (d, J = 2.4 Hz, 1H, H-3), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, H-5), 7.45–7.30 (m, 5H, benzyl), 5.35 (s, 2H, OCH₂Ph).

  • ¹³C NMR : δ 160.1 (C=O), 134.5–128.0 (aromatic carbons), 117.2 (CN).

Comparative Analysis of Methods

Method Starting Material Key Step Yield Advantages Challenges
Chloride Substitution2-Chloro-6-nitrobenzonitrileSNAr with benzyloxide75–80%High yield; reliable regioselectivityRequires hazardous chlorinated precursor
Nitro Displacement2,6-DinitrobenzonitrileBase-mediated substitution50–55%Avoids halogensLow yield; poor scalability
Sequential Benzylation2-HydroxybenzonitrileNitration after protection60–65%Commercially available starting materialCompeting directing effects

Mechanistic and Practical Considerations

Solvent and Base Effects

  • DMSO : Enhances nucleophilicity of benzyloxide and stabilizes intermediates via polar interactions.

  • NaH vs. K₂CO₃ : NaH provides stronger deprotonation, critical for nitro displacement, while K₂CO₃ suffices for benzylation.

Temperature and Kinetics

  • SNAr Reactions : Require elevated temperatures (80–100°C) to overcome activation energy.

  • Nitration : Low temperatures (0–5°C) minimize byproducts like di-nitrated species .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Benzyloxy)-6-nitrobenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration and benzyloxy substitution. For example, nitration of a precursor like 2-(benzyloxy)benzonitrile under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group. Reaction optimization (e.g., temperature, stoichiometry) is critical: excess nitrating agents may lead to over-nitration, reducing purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The benzyloxy group’s protons appear as a singlet (~δ 5.1–5.3 ppm), while aromatic protons show splitting patterns reflecting substitution (e.g., para-nitro groups deshield adjacent protons) .
  • IR : Strong absorption bands for nitrile (~2240 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₄H₁₀N₂O₃) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical aid. Store in sealed containers away from ignition sources, as nitro groups may pose explosion risks under extreme conditions .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group deactivates the aromatic ring, directing electrophilic attacks to specific positions. For example, in SNAr reactions, the nitrile and nitro groups stabilize the Meisenheimer intermediate, favoring substitution at the para position relative to the nitro group. Kinetic studies via HPLC or in-situ NMR can track reaction progress .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies (e.g., antimicrobial vs. inactive results) may arise from assay conditions or impurities. Validate findings by:

  • Repeating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Purity verification (HPLC ≥95%).
  • Computational docking studies to predict target interactions (e.g., BACE inhibitors or PKC enzymes) .

Q. How can computational modeling (DFT, MD) predict the stability and reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry to assess bond dissociation energies (e.g., C–O benzyloxy cleavage) and charge distribution.
  • Molecular Dynamics : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation behavior.
  • Compare with experimental data (e.g., DSC for thermal stability) .

Q. What role does the benzyloxy group play in protecting reactive intermediates during multi-step synthesis?

  • Methodological Answer : The benzyloxy group acts as a temporary protecting group for hydroxyl moieties. It can be selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH) without affecting the nitrile or nitro groups. Monitor deprotection via TLC or FT-IR to confirm removal .

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